6-Azidohexan-1-amine

Catalog No.
S684894
CAS No.
349553-73-7
M.F
C6H14N4
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azidohexan-1-amine

CAS Number

349553-73-7

Product Name

6-Azidohexan-1-amine

IUPAC Name

6-azidohexan-1-amine

Molecular Formula

C6H14N4

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2

InChI Key

CLQMAUAPICAWGT-UHFFFAOYSA-N

SMILES

C(CCCN=[N+]=[N-])CCN

Canonical SMILES

C(CCCN=[N+]=[N-])CCN

Organic Synthesis:

-Azidohexan-1-amine is a valuable building block in organic synthesis due to the presence of two reactive functional groups: an amine and an azide.

  • Amine Group

    The amine group (NH2) can participate in various reactions, including:

    • Coupling with carboxylic acids: This reaction allows the formation of amide bonds, which are essential in building complex molecules like peptides and pharmaceuticals .
    • Reductive amination: This reaction enables the attachment of an amine group to an aldehyde or ketone, introducing nitrogen-containing functionalities into organic molecules .
  • Azide Group

    The azide group (N3) is particularly useful in:

    • Click chemistry: This powerful technique allows the rapid and efficient formation of new bonds between molecules containing azides and alkynes (molecules with a carbon-carbon triple bond) . This reaction is highly specific and tolerant of various functional groups, making it valuable for diverse applications in organic synthesis.

Bioconjugation:

6-Azidohexan-1-amine can be employed for bioconjugation, a technique used to attach molecules of interest (like drugs, imaging agents, or targeting moieties) to biomolecules (like proteins, antibodies, or nucleic acids) . The azide group in 6-Azidohexan-1-amine can be readily conjugated to biomolecules using click chemistry, offering a versatile tool for creating targeted bioconjugates for various research and therapeutic applications.

Material Science:

The unique properties of 6-Azidohexan-1-amine, including its bifunctionality and potential for tailored modifications, make it a promising candidate for material science applications. For instance, it can be incorporated into:

  • Polymers: The amine and azide functionalities can be utilized to crosslink polymer chains, influencing their mechanical and chemical properties .
  • Functional surfaces: 6-Azidohexan-1-amine can be attached to surfaces to introduce specific functionalities, such as providing reactive sites for further attachment of desired molecules or altering surface properties like wettability.

Molecular Structure Analysis

The key features of 6-Azidohexan-1-amine's structure are:

  • Functional Groups: The presence of both an azide and a primary amine group provides versatility for further chemical modifications. The azide group is particularly attractive for its participation in "click chemistry," a powerful technique for rapid and efficient molecule conjugation [].
  • Hydrocarbon Chain: The six-carbon aliphatic chain acts as a spacer unit, allowing for controlled positioning of the functional groups within a larger molecule [].

Chemical Reactions Analysis

6-Azidohexan-1-amine participates in various chemical reactions due to its functional groups. Here are some notable examples:

  • Click Chemistry: The azide group readily reacts with terminal alkynes or strained cyclooctynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. This reaction is highly selective and serves as a valuable tool for connecting molecules in a modular fashion [].

Example (CuAAC reaction):

R-N=N=N + HC≡C-R' --> R-N=N-C=C-R' (Triazole ring)
  • Amine Reactions

    The primary amine group can undergo numerous reactions, including:

    • Acylation: Reaction with carboxylic acids or acyl chlorides to form amides [].
    • Alkylation: Reaction with alkyl halides to form secondary amines [].
    • Reductive Amination: Condensation with aldehydes or ketones to form secondary amines [].
  • Other Reactions


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature (based on similar aliphatic amines) [].
  • Melting Point and Boiling Point: Expected to be moderate due to the presence of both a polar amine group and a hydrophobic hydrocarbon chain [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and potentially alcohols due to the amine group [].
  • Stability: The azide group is generally stable under neutral conditions but can be susceptible to decomposition at high temperatures or under acidic/basic conditions [].

Mechanism of Action (Not Applicable)

6-Azidohexan-1-amine itself is not typically involved in biological processes and lacks a defined mechanism of action. Its primary function lies in organic synthesis as a versatile building block for constructing molecules with specific functionalities.

  • Azide Group: Azide groups can be explosive under certain conditions, particularly upon heating or exposure to shock. However, organic azides like the one in 6-Azidohexan-1-amine are generally less hazardous than inorganic azides when handled appropriately.
  • Primary Amine: Primary amines can be irritating to the skin, eyes, and respiratory system.
  • General Precautions: Standard laboratory safety practices should be followed when handling 6-Azidohexan-1-amine, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Click Chemistry: The azide can undergo cycloaddition reactions with alkynes to form triazoles, a process widely utilized in bioconjugation and materials synthesis .
  • Reductive Amination: The amine group can react with aldehydes or ketones, facilitating the formation of secondary or tertiary amines .
  • Coupling Reactions: The amine can couple with carboxylic acids to form amides, expanding its utility in organic synthesis .

6-Azidohexan-1-amine exhibits notable biological activity, particularly as a fluorescent sensor. It can be immobilized on surfaces and is sensitive to changes in pH and temperature, emitting fluorescence upon such changes. This property makes it useful in biological assays and environmental monitoring .

Several methods exist for synthesizing 6-azidohexan-1-amine:

  • Nucleophilic Substitution: This method involves reacting hexyl bromide with sodium azide in a polar aprotic solvent, leading to the formation of 6-azidohexan-1-amine.
  • Reduction of Azides: Another approach includes the reduction of corresponding nitro compounds to azides followed by hydrolysis to yield the amine.
  • Click Chemistry: Utilizing pre-synthesized alkynes and azides can also lead to the formation of this compound through selective reactions .

6-Azidohexan-1-amine has diverse applications across various fields:

  • Bioconjugation: Its ability to form stable adducts makes it useful for attaching biomolecules in drug delivery systems.
  • Materials Science: The compound is employed in creating functionalized polymers and hydrogels via click chemistry.
  • Fluorescent Probes: Its fluorescent properties allow for its use as a sensor in biological and environmental studies .

Several compounds share structural similarities with 6-azidohexan-1-amine, each exhibiting unique properties:

Compound NameStructure TypeKey Features
5-AzidopentylamineLinear AmineShorter chain length; used similarly in click chemistry.
7-Azidoheptan-1-amineLinear AmineLonger chain; potentially different solubility properties.
3-AminopropylazideBranched AmineContains a branched structure; used for similar bioconjugation applications.

Uniqueness of 6-Azidohexan-1-amine

What sets 6-azidohexan-1-amine apart from these similar compounds is its optimal chain length that balances reactivity and solubility, making it particularly effective for both synthetic and biological applications. Its unique fluorescent properties further enhance its utility in research settings.

XLogP3

1.6

Wikipedia

6-azidohexan-1-amine

Dates

Modify: 2023-08-15

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